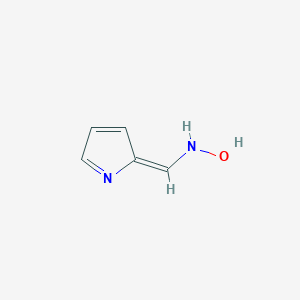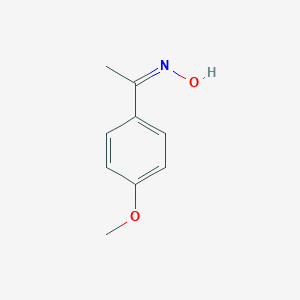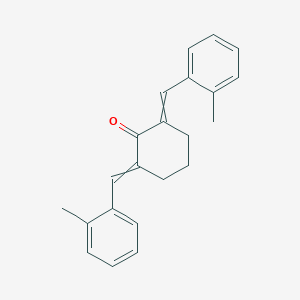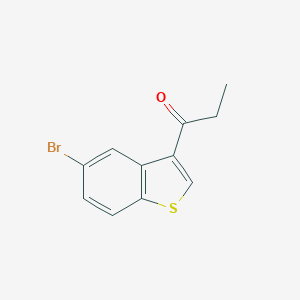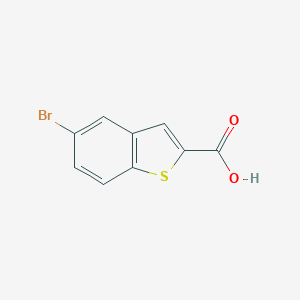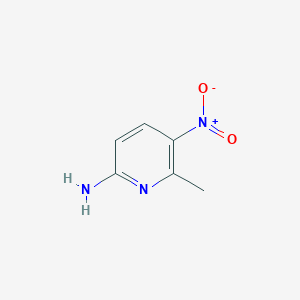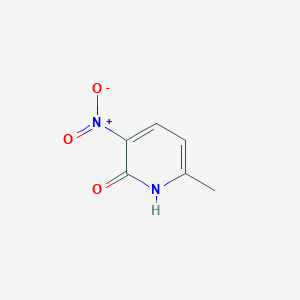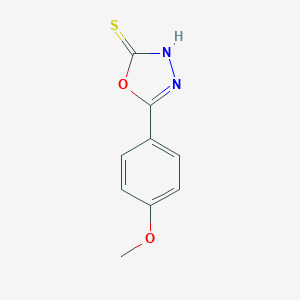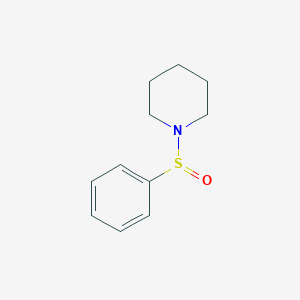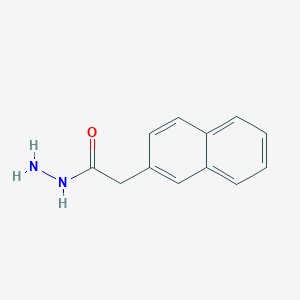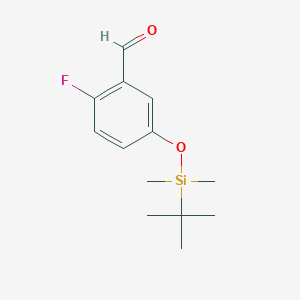
5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde
Descripción general
Descripción
“5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde” is a complex organic compound. It contains a fluorine atom attached to the benzene ring, an aldehyde functional group (-CHO), and a tert-butyldimethylsilyloxy group ([(CH3)3C]3SiO-). The presence of these functional groups suggests that this compound could be involved in various chemical reactions .
Chemical Reactions Analysis
The aldehyde group is typically very reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation . The fluorine atom, being highly electronegative, could influence the reactivity of the molecule. The tert-butyldimethylsilyloxy group is generally stable but can be removed under acidic or fluoride ion conditions .Aplicaciones Científicas De Investigación
Application 1: Synthesis of Oxazolidinone Derivatives
- Methods of Application: The compound is added to a suspension of sodium hydride in tetrahydrofuran, which contains a few drops of N,N-dimethylformamide. The solution is stirred at 0°C for 1 hour. Then, benzyl bromide is added and the reaction mixture is warmed to room temperature and stirred for 2 hours. The reaction mixture is then quenched with sodium dihydrogen phosphate, extracted with ethyl acetate, washed with water, and dried over magnesium sulfate .
- Results or Outcomes: The reaction yields a yellow oil, which is purified by flash chromatography. The final product is a colourless oil .
Application 2: Synthesis of Quinoline Derivatives
- Summary of the Application: This compound is used in the synthesis of quinoline derivatives. Quinoline and its derivatives form an important class of organic compounds due to their structural chemistry and biological activities such as antifungal, antibacterial, antiviral, and anticancer properties .
- Methods of Application: The compound is prepared via allylation of 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde with functionalized allylic iodide in the presence of metallic indium in anhydrous DMF as solvent at ambient temperature .
- Results or Outcomes: The synthesized homoallylic alcohol is an intermediate for the synthesis of heterocyclic compounds .
Application 3: Synthesis of Polyphosphazenes
- Summary of the Application: This compound is used in the synthesis of well-defined mono- and ditelechelic polyphosphazenes . Polyphosphazenes are a class of polymers with a backbone composed of alternating phosphorus and nitrogen atoms. They have a wide range of applications due to their unique properties such as high thermal stability, low flammability, and excellent flexibility.
- Results or Outcomes: The outcome of the reaction is the formation of well-defined mono- and ditelechelic polyphosphazenes .
Application 4: Synthesis of Quinoline Derivatives
- Summary of the Application: This compound is used in the synthesis of quinoline derivatives . Quinoline and its derivatives are important due to their structural chemistry and biological activities such as antifungal, antibacterial, antiviral, and anticancer properties.
- Methods of Application: The compound is prepared via allylation of 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde with functionalized allylic iodide in the presence of metallic indium in anhydrous DMF as solvent at ambient temperature .
- Results or Outcomes: The synthesized homoallylic alcohol is an intermediate for the synthesis of heterocyclic compounds .
Direcciones Futuras
Propiedades
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxy-2-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FO2Si/c1-13(2,3)17(4,5)16-11-6-7-12(14)10(8-11)9-15/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRGCKGCZUAUDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

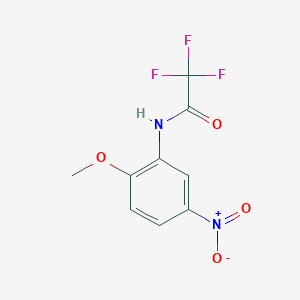
![7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile](/img/structure/B185648.png)
